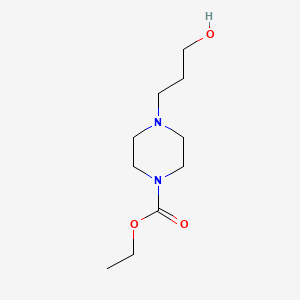

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl ester group and a hydroxypropyl side chain, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 3-chloropropanol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

- Piperazine is reacted with ethyl chloroformate to form ethyl piperazine-1-carboxylate.

- The intermediate is then reacted with 3-chloropropanol in the presence of a base to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Ester Hydrolysis and Carboxylate Modifications

The ethyl carboxylate group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. In one protocol, potassium hydroxide in ethanol/water/toluene at reflux facilitated ester cleavage . This reaction is critical for further functionalization of the carboxylate moiety.

Key Reaction Conditions:

| Reactants | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| KOH, ethanol/water/toluene | Reflux (3 hours) | Deprotection of ethyl carboxylate | ~31%* |

*Yield reported for analogous piperazine carboxylate hydrolysis.

Amide Coupling Reactions

The piperazine nitrogen participates in amide bond formation. In a representative synthesis, the compound reacted with (S)-2-benzyloxycarbonylamino-3-tert-butoxycarbonylaminopropionic acid using 1-hydroxybenzotriazole (HOBT) and ethylcarbodiimide (EDC) in dichloromethane (DCM) . The crude product was used directly in subsequent steps without purification.

Reaction Protocol:

Oxidation of the Hydroxypropyl Side Chain

The 3-hydroxypropyl group can be oxidized to a ketone or carboxylic acid. While direct data on this compound is limited, analogous piperazine derivatives with hydroxyl groups undergo oxidation using RuCl₃-NaIO₄ systems . For example, oxidation of similar alcohols to ketones achieved yields of ~76% under optimized conditions .

Proposed Oxidation Pathway:

-

Hydroxyl → Ketone (via RuCl₃-NaIO₄)

-

Further oxidation to carboxylic acid (if applicable).

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group can be converted to a leaving group (e.g., bromide) for substitution reactions. A related protocol using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in DCM at 0°C converted hydroxyl to bromide with 78% yield . This method could be adapted for ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.

Halogenation Conditions:

| Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| CBr₄, PPh₃ | DCM | 0°C → RT | 78% |

Cyclization Reactions

The hydroxypropyl side chain enables intramolecular cyclization. In aza-Michael cyclizations, chiral phase-transfer catalysts (e.g., cinchona alkaloid analogs) facilitate ring closure with enantiomeric excess (e.g., 76% ee) . For example, similar compounds formed spirocyclic structures via base-catalyzed intramolecular condensation .

Cyclization Example:

-

Catalyst : Cinchona alkaloid analog

-

Base : Potassium phosphate

Reductive Amination and Alkylation

The piperazine ring’s secondary amine can undergo alkylation or reductive amination. In a Buchwald–Hartwig amination protocol, N-Boc-piperazine reacted with aldehydes under reductive conditions to form N-arylpiperazines . this compound could similarly participate in such reactions.

Reductive Amination Workflow:

Deprotection and Functional Group Interconversion

The compound serves as an intermediate in multi-step syntheses. For instance, deprotection of Cbz (carbobenzyloxy) groups via catalytic hydrogenolysis yielded free amines, as seen in spirocyclic pyrrolidine syntheses . This highlights its utility in modular drug discovery workflows.

Hydrogenolysis Conditions:

Applications De Recherche Scientifique

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmission and induce effects such as muscle relaxation and sedation .

Comparaison Avec Des Composés Similaires

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

1-Ethylpiperazine: Lacks the hydroxypropyl group, making it less versatile in certain synthetic applications.

1-Methylpiperazine: Similar in structure but with different pharmacological properties.

1-Boc-piperazine: Contains a tert-butoxycarbonyl protecting group, commonly used in peptide synthesis.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.

Activité Biologique

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring substituted with a hydroxypropyl group and an ethyl ester. The synthesis typically involves the reaction of piperazine with ethyl chloroformate and 3-chloropropanol under basic conditions. The general synthetic route can be summarized as follows:

- Formation of Ethyl Piperazine-1-Carboxylate : Reaction of piperazine with ethyl chloroformate.

- Alkylation : The intermediate is reacted with 3-chloropropanol in the presence of a base (e.g., sodium hydroxide) to yield the final product.

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Study 1: Antimicrobial Screening

In a study investigating various piperazine derivatives, this compound was screened for antimicrobial properties against common pathogens. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antibiotic .

Case Study 2: Neuropharmacological Effects

A study exploring the neuropharmacological effects of piperazine derivatives found that compounds similar to this compound exhibited significant anxiolytic effects in animal models. This suggests its potential application in treating anxiety disorders .

Propriétés

IUPAC Name |

ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-2-15-10(14)12-7-5-11(6-8-12)4-3-9-13/h13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNANLGAZMJOZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283210 | |

| Record name | Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7483-27-4 | |

| Record name | NSC30475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.